molecular formula C23H31ClN2O5 B608991 Methyl reserpate hydrochloride CAS No. 1910-71-0

Methyl reserpate hydrochloride

Cat. No. B608991
CAS RN: 1910-71-0
M. Wt: 450.96
InChI Key: PHKXEQBQCMLATJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl reserpate hydrochloride is a biochemical.

Scientific Research Applications

Metabolism Studies

Methyl reserpate hydrochloride has been extensively studied for its metabolism. A study highlighted a sensitive analytical procedure for reserpine and methyl reserpate, focusing on their separation and detection in animal tissues. It was found that high levels of methyl reserpate were present in rats after oral administration of reserpine, with significant differences observed based on the administration route and species (Dill, Glazko, Kazenko, & Wolf, 1956).

Hormonal Effects

Research has demonstrated that methyl-18-epi-o-methyl-reserpate hydrochloride, a reserpine analogue, can influence hormonal release. In rats, it prolonged the estrous cycle and stimulated progesterone production, suggesting its impact on lactogen release from the anterior pituitary (Gala & Reece, 1963).

Chromatographic Analysis

A study focused on the paper chromatographic procedure for separating methyl reserpate, its derivatives, and isomers. This method was useful in synthesizing, isolating, and purifying closely related alkaloids, indicating its utility in chemical analysis (Korzun & Brody, 1962).

Endocrine Pharmacology

The endocrine effects of various methyl reserpate derivatives were compared with reserpine in rats. The study highlighted differences in potency and specificity across different compounds, influencing factors like estrus, fertility, ACTH release, and kidney function (Gaunt, Renzi, & Chart, 1962).

Neurochemical Research

Methyl reserpate has been studied for its effect on norepinephrine transport and reserpine binding. The findings revealed that methyl reserpate and its derivatives can competitively inhibit norepinephrine transport into chromaffin vesicles, shedding light on the neurochemical pathways influenced by these compounds (Parti, Özkan, Harnadek, & Njus, 1987).

properties

CAS RN

1910-71-0

Product Name

Methyl reserpate hydrochloride

Molecular Formula

C23H31ClN2O5

Molecular Weight

450.96

IUPAC Name

methyl (1R,15S,17R,18R,19S,20S)-17-hydroxy-6,18-dimethoxy-1,3,11,12,14,15,16,17,18,19,20,21-dodecahydroyohimban-19-carboxylate;hydrochloride

InChI

InChI=1S/C23H30N2O5.ClH/c1-28-13-4-5-14-15-6-7-25-11-12-8-19(26)22(29-2)20(23(27)30-3)16(12)10-18(25)21(15)24-17(14)9-13;/h4-5,9,12,16,18-20,22,24,26H,6-8,10-11H2,1-3H3;1H

InChI Key

PHKXEQBQCMLATJ-UHFFFAOYSA-N

SMILES

COC1C(O)CC2CN3CCC4=C(NC5=C4C=CC(OC)=C5)C3CC2C1C(OC)=O.Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Methyl reserpate hydrochloride;  UNII-Q4844408PB;  UNII Q4844408PB;  UNIIQ4844408PB.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl reserpate hydrochloride
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